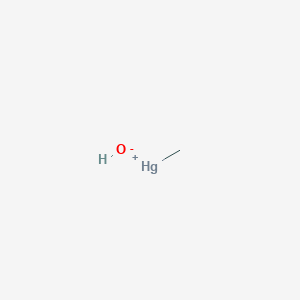

Hydroxymethylmercure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxymethylmercury (Hg(OH)2) is an organic mercury compound that is of particular interest to scientists due to its ability to bioaccumulate in aquatic organisms. In addition, it is a potent neurotoxin and can cause serious health issues in humans, particularly in those whose diets include fish and shellfish from contaminated waters.

Applications De Recherche Scientifique

Détection du mercure

L'hydroxymethylmercure peut être utilisé dans le domaine de la détection du mercure. La spectroscopie Raman de surface améliorée (SERS) et les polymères à empreintes ioniques (IIP) sont deux méthodes analytiques distinctes développées et utilisées pour la détection du mercure . L'objectif est de favoriser l'établissement d'une méthode hybride SERS-IIP comme outil analytique robuste pour la détection du mercure dans divers domaines .

Surveillance environnementale

La présence de mercure dans l'environnement est une préoccupation majeure en raison de sa toxicité. L'this compound peut être utilisé dans la surveillance environnementale pour suivre la contamination au mercure dans l'eau, le sol et l'air .

Méthylation microbienne du mercure

La méthylation microbienne du mercure est un sujet de recherche crucial pour comprendre la méthylation dans l'environnement . L'this compound peut être utilisé pour étudier le mécanisme de la méthylation microbienne du mercure, en se concentrant sur l'isolement des souches fonctionnelles, la caractérisation de la composition des communautés microbiennes et l'élucidation des mécanismes dans divers environnements .

Bioremédiation

La bioremédiation implique l'utilisation d'organismes pour neutraliser ou éliminer les polluants d'un site contaminé. L'this compound peut être utilisé en bioremédiation pour l'élimination du mercure (II), qui implique des mécanismes de biosorption et de bioaccumulation .

Détoxication du mercure

La réductase des ions mercuriques et l'exopolysaccharide jouent un rôle important dans la détoxication du mercure . L'this compound peut être utilisé pour étudier ces mécanismes de détoxication, servant d'instrument potentiel pour la remédiation des métaux lourds .

Évaluation des risques pour la santé

L'this compound peut être utilisé dans l'évaluation des risques pour la santé pour comprendre l'impact de l'exposition au mercure sur la santé humaine. Cela comprend l'étude des effets de la consommation de poisson contaminé au mercure sur les troubles cognitifs chez les enfants .

Mécanisme D'action

Target of Action

Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .

Mode of Action

It is known that alkylmercury compounds, including hydroxymethylmercury, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .

Biochemical Pathways

Alkylmercury compounds, including hydroxymethylmercury, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .

Pharmacokinetics

It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that hydroxymethylmercury may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of hydroxymethylmercury’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The environment plays a significant role in the action of hydroxymethylmercury. Microbial mercury methylation, which can produce compounds like hydroxymethylmercury, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of hydroxymethylmercury in the environment .

Safety and Hazards

Hydroxymethylmercury may be toxic by ingestion, inhalation, or skin absorption. It may cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits toxic fumes of mercury . Exposure to mercury may cause various health effects including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .

Orientations Futures

The concern of mercury pollution and the impact that it poses on the marine environment were studied heavily since the case of the poison from Minamata bay in the 1960s . The present study provides an insight into the cycle of mercury and methylmercury in the marine environment and the bioindicators that reflect the exposure levels . The future directions of research on mercury and its compounds like Hydroxymethylmercury could focus on the impact of global climate warming and ocean biogeochemistry alterations .

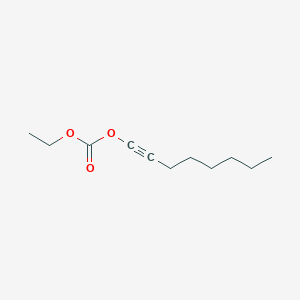

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxymethylmercury involves the reaction between methylmercury chloride and sodium borohydride in the presence of water to produce Hydroxymethylmercury.", "Starting Materials": ["Methylmercury chloride", "Sodium borohydride", "Water"], "Reaction": [ "Dissolve methylmercury chloride in water to make a solution", "Add sodium borohydride to the solution and stir", "Heat the solution to 50-60°C for 1-2 hours", "Allow the solution to cool to room temperature", "Acidify the solution with hydrochloric acid to pH 2-3", "Extract the Hydroxymethylmercury with an organic solvent such as toluene or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Distill the solvent to obtain pure Hydroxymethylmercury" ] } | |

Numéro CAS |

1184-57-2 |

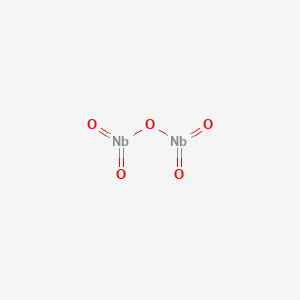

Formule moléculaire |

CH5HgO |

Poids moléculaire |

233.64 g/mol |

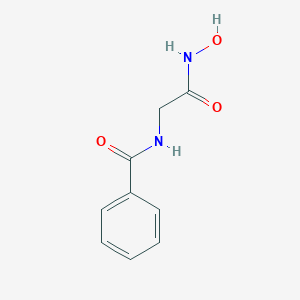

Nom IUPAC |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

Clé InChI |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

SMILES canonique |

C[Hg].O |

melting_point |

279 °F (NTP, 1992) |

Autres numéros CAS |

1184-57-2 |

Description physique |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Solubilité |

1 to 10 mg/mL at 70° F (NTP, 1992) |

Synonymes |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)